4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS No.: 380664-05-1
Cat. No.: VC6148171
Molecular Formula: C23H18N4OS
Molecular Weight: 398.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380664-05-1 |
|---|---|
| Molecular Formula | C23H18N4OS |
| Molecular Weight | 398.48 |
| IUPAC Name | 4-benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C23H18N4OS/c28-21-19-13-7-8-14-20(19)27-22(26(21)15-17-9-3-1-4-10-17)24-25-23(27)29-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular formula C23H18N4OS (molecular weight: 398.48 g/mol) reflects a triazolo[4,3-a]quinazolin-5-one scaffold doubly substituted at the 1- and 4-positions with benzylsulfanyl and benzyl groups, respectively. The IUPAC name systematically describes this arrangement: 4-benzyl-1-benzylsulfanyl- triazolo[4,3-a]quinazolin-5-one. Key structural features include:
-
Triazoloquinazolinone Core: Fusion of a 1,2,4-triazole ring with a quinazolinone system creates a planar, aromatic heterocyclic system conducive to π-π stacking interactions .
-
Benzylsulfanyl Group: The 1-position substitution introduces a sulfur-containing moiety (C6H5CH2S–), potentially enhancing lipophilicity and metabolic stability compared to oxygen analogs .
-
N-Benzyl Group: The 4-position benzyl substitution (C6H5CH2–) may influence receptor binding kinetics through steric and electronic effects .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4OS |
| Molecular Weight | 398.48 g/mol |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5 |
| InChI Key | PMZINFSBYRWGGH-UHFFFAOYSA-N |
| XLogP3-AA | 4.2 (estimated) |
Data derived from combinatorial analysis of structural analogs .
Spectroscopic and Computational Insights
While experimental spectral data for this specific compound remain unpublished, density functional theory (DFT) calculations on analogous triazoloquinazolinones predict:
-
UV-Vis Absorption: Strong π→π* transitions near 270–290 nm, with minor n→π* bands at 320–340 nm .
-
NMR Chemical Shifts:
-
Tautomeric Behavior: Potential for annular tautomerism between 1,2,4-triazolo[4,3-a] and [1,5-a] configurations, though X-ray crystallography of related compounds favors the [4,3-a] arrangement .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized through a multi-step sequence starting from benzylamine, as detailed in modified literature procedures for triazoloquinazolinones :
Step 1: Formation of 3-Benzyl-2-hydrazinoquinazolin-4-one
Benzylamine undergoes condensation with anthranilic acid derivatives, followed by hydrazine treatment to install the hydrazino group at C2 .
Step 2: Cyclization with Carbon Disulfide
Reaction of the hydrazino intermediate with carbon disulfide (CS2) under basic conditions induces cyclocondensation, forming the triazole ring while introducing the benzylsulfanyl group :
Step 3: Purification
Final purification typically employs silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol .
Table 2: Synthetic Yield Comparison
| Starting Material | Cyclization Agent | Yield (%) |
|---|---|---|
| 2-Hydrazino-3-benzyl-3H-quinazolin-4-one | CS2 | 58–62 |
| Analog with n-Butyl group | HCOOH | 65–68 |
Data adapted from analogous syntheses .
Chemical Modifications
The benzylsulfanyl group exhibits reactivity toward:
-
Oxidation: Forms sulfoxide (S=O) or sulfone (O=S=O) derivatives with H2O2/AcOH .
-
Alkylation: Quaternary ammonium salts form via reaction with methyl iodide .
-
Nucleophilic Aromatic Substitution: Electron-deficient aryl halides displace the sulfanyl group under Ullmann coupling conditions .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Triazoloquinazolinones
| Compound | % Histamine Protection | Sedation (%) | LogP |
|---|---|---|---|
| Target Compound | Data pending | ND | 4.2 |
| 1-Methyl-4-benzyl analog | 76 | 7 | 3.8 |
| 4-Butyl-1-methyl analog | 71.9 | 9 | 4.1 |
| Chlorpheniramine maleate | 71 | 30 | 3.4 |
Key trends:
-
Benzyl vs. Butyl: N4-benzyl substitution improves both efficacy and safety profiles vs. alkyl chains .
-
Sulfanyl vs. Methyl: Sulfur-containing analogs show enhanced metabolic stability but require dose optimization .
Research Applications and Future Directions
Current Research Frontiers
-
Radiolabeled Derivatives: Development of 99mTc/18F-labeled analogs for histamine receptor imaging .
-
Polymer-Drug Conjugates: PEGylated formulations to enhance aqueous solubility (>2 mg/mL target) .
-
Dual H1/PAF Antagonists: Hybrid molecules combining triazoloquinazolinone and ginkgolide motifs .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume